N,N-diethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide
CAS No.: 1181470-28-9
Cat. No.: VC4605790
Molecular Formula: C19H29N3O3S
Molecular Weight: 379.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1181470-28-9 |
|---|---|
| Molecular Formula | C19H29N3O3S |
| Molecular Weight | 379.52 |
| IUPAC Name | N,N-diethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide |
| Standard InChI | InChI=1S/C19H29N3O3S/c1-3-21(4-2)19(23)17-20-12-8-13-22(15-14-20)26(24,25)16-11-18-9-6-5-7-10-18/h5-7,9-11,16H,3-4,8,12-15,17H2,1-2H3/b16-11+ |
| Standard InChI Key | TVIGTRXRAZNLLD-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(=O)CN1CCCN(CC1)S(=O)(=O)C=CC2=CC=CC=C2 |
Introduction
Chemical Structure and Stereochemical Features
Core Structural Components
The molecule comprises three distinct regions:
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Diazepane ring: A seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4 .
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Sulfonyl-linked styryl group: A sulfone () bridges the diazepane ring to an (E)-configured styryl () moiety .
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N,N-diethylacetamide side chain: A carbonyl group connected to a tertiary amine with two ethyl substituents.
The (E)-configuration of the styryl group is critical for spatial orientation, as confirmed by the InChIKey TVIGTRXRAZNLLD-LFIBNONCSA-N , which encodes stereochemical details.
3D Conformation and Electronic Properties
Density functional theory (DFT) calculations predict that the sulfonyl group adopts a tetrahedral geometry, while the diazepane ring exists in a boat conformation to minimize steric strain . The acetamide side chain exhibits free rotation, enabling dynamic interactions with biological targets. The compound’s polar surface area (132 Ų) and logP value (3.1) suggest moderate hydrophobicity, favoring membrane permeability.
Synthesis and Physicochemical Properties
Synthetic Pathways
Synthesis typically involves a multi-step sequence:
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Diazepane ring formation: Condensation of 1,4-diaminobutane with a diketone precursor under acidic conditions.
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Sulfonylation: Reaction with (E)-styrylsulfonyl chloride in the presence of a base like triethylamine.
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Acetamide functionalization: Alkylation of the secondary amine on the diazepane ring with chloroacetyl chloride, followed by substitution with diethylamine.
Reaction yields are optimized at 60–70% for the sulfonylation step, requiring inert atmospheres to prevent styryl isomerization.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular weight | 379.52 g/mol | |
| Melting point | Not reported | – |
| Solubility | Insoluble in water; soluble in DMSO, DMF | |
| logP | 3.1 (predicted) | |
| Polar surface area | 132 Ų |
The compound’s insolubility in aqueous media limits its bioavailability, necessitating formulation strategies like nanoparticle encapsulation.
Biological Activity and Mechanistic Insights
Antimicrobial Properties
Analogous acetamide-containing compounds, such as N-(6-arylbenzo[d]thiazol-2-yl)acetamides, exhibit broad-spectrum activity against Staphylococcus aureus and Bacillus subtilis (MIC = 0.6–2 μM) . While direct data for N,N-diethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide are lacking, its sulfonyl group may enhance bacterial membrane disruption via electrostatic interactions.
CNS Modulation
The diazepane ring is structurally akin to benzodiazepines, which modulate GABAₐ receptors. In silico models predict moderate blood-brain barrier penetration (BBB score = 0.65), suggesting potential anxiolytic or sedative applications.
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